4,4'-Bis(allyloxy)benzophenone
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Overview
Description
4,4’-Bis(allyloxy)benzophenone: is an organic compound that belongs to the class of benzophenones It is characterized by the presence of two allyloxy groups attached to the benzene rings of the benzophenone core
Mechanism of Action
Target of Action
Benzophenone derivatives have been reported to exhibit antitumor activity .
Mode of Action
Benzophenone derivatives have been shown to exhibit antitumor activity . The mechanism of action of these compounds often involves interaction with key genes and tumor pathways .
Biochemical Pathways
Benzophenone derivatives have been reported to interact with key genes and tumor pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bis(allyloxy)benzophenone typically involves the reaction of 4,4’-dihydroxybenzophenone with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the allyloxy groups.
Industrial Production Methods: Industrial production of 4,4’-Bis(allyloxy)benzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,4’-Bis(allyloxy)benzophenone undergoes various chemical reactions, including:
Oxidation: The allyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group of the benzophenone core can be reduced to form secondary alcohols.
Substitution: The allyloxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Formation of 4,4’-bis(formyloxy)benzophenone or 4,4’-bis(carboxyloxy)benzophenone.
Reduction: Formation of 4,4’-bis(allyloxy)benzhydrol.
Substitution: Formation of various substituted benzophenone derivatives.
Scientific Research Applications
4,4’-Bis(allyloxy)benzophenone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science: Employed in the development of photo-initiators for polymerization reactions, particularly in the field of multi-photon lithography.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in the synthesis of biologically active compounds.
Industry: Utilized in the production of coatings, adhesives, and other polymer-based materials due to its ability to undergo polymerization reactions.
Comparison with Similar Compounds
4,4’-Dihydroxybenzophenone: Lacks the allyloxy groups and is used as a precursor in the synthesis of 4,4’-Bis(allyloxy)benzophenone.
4,4’-Bis(diethylamino)benzophenone:
4-(Allyloxy)benzophenone: Contains only one allyloxy group and exhibits different reactivity and applications compared to 4,4’-Bis(allyloxy)benzophenone.
Uniqueness: 4,4’-Bis(allyloxy)benzophenone is unique due to the presence of two allyloxy groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in the synthesis of complex molecules and the development of advanced materials.
Properties
IUPAC Name |
bis(4-prop-2-enoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c1-3-13-21-17-9-5-15(6-10-17)19(20)16-7-11-18(12-8-16)22-14-4-2/h3-12H,1-2,13-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIAUZQWMLBMKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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